Cas no 2411252-91-8 (N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide)

N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide structure
2411252-91-8 structure
Product Name:N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide
CAS No:2411252-91-8
MF:C16H17N3O
MW:267.325683355331
CID:6541799
PubChem ID:146102180
Update Time:2025-07-19

N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide
    • N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide
    • EN300-26585905
    • N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
    • Z3629849569
    • 2411252-91-8
    • Inchi: 1S/C16H17N3O/c1-2-16(20)18(14-8-9-14)11-13-10-17-19(12-13)15-6-4-3-5-7-15/h2-7,10,12,14H,1,8-9,11H2
    • InChI Key: BJTBQQXWYPKBJO-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N(CC1C=NN(C2C=CC=CC=2)C=1)C1CC1

Computed Properties

  • Exact Mass: 267.137162174g/mol
  • Monoisotopic Mass: 267.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.1Ų

N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26585905-0.05g
N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
2411252-91-8 90%
0.05g
$246.0 2023-09-13

Additional information on N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide

Comprehensive Overview of N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide (CAS No. 2411252-91-8)

The compound N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide (CAS No. 2411252-91-8) is a synthetic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This molecule combines a cyclopropyl group, a phenylpyrazole moiety, and an acrylamide functional group, making it a versatile scaffold for further chemical modifications. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for novel heterocyclic compounds in medicinal chemistry.

One of the key reasons for the growing interest in N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide is its resemblance to bioactive molecules that target enzymes and receptors in biological systems. The pyrazole ring, for instance, is a common pharmacophore found in many FDA-approved drugs, including anti-inflammatory and anticancer agents. The presence of the cyclopropyl group adds steric constraints that can enhance binding affinity and metabolic stability, a feature highly sought after in modern drug design. Additionally, the acrylamide moiety offers opportunities for covalent binding to biological targets, a strategy that has gained traction in the development of kinase inhibitors and other therapeutic agents.

In the context of current research trends, CAS No. 2411252-91-8 aligns with the broader exploration of small-molecule modulators for protein-protein interactions (PPIs). PPIs have long been considered challenging targets for drug discovery, but recent advances in fragment-based screening and computational modeling have opened new avenues. The structural complexity of N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide makes it a promising candidate for such applications, particularly in the design of allosteric inhibitors. This is especially relevant given the rising interest in precision medicine and personalized therapies, where targeting specific molecular pathways is critical.

Another area where N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide shows promise is in agrochemical research. The phenylpyrazole scaffold is a well-known motif in insecticides and herbicides, and the introduction of the cyclopropyl and acrylamide groups could lead to improved efficacy and environmental safety. With the global push toward sustainable agriculture and reduced pesticide residues, this compound could play a role in the development of next-generation crop protection agents. Researchers are also investigating its potential as a plant growth regulator, a topic of increasing importance in the face of climate change and food security challenges.

From a synthetic chemistry perspective, the preparation of CAS No. 2411252-91-8 involves multi-step organic transformations, including amide coupling, cyclization, and functional group interconversion. These methods are well-documented in the literature, but optimization of yield and purity remains an active area of research. Recent advancements in flow chemistry and catalysis have provided new tools for the efficient synthesis of such complex molecules, reducing waste and improving scalability. This is particularly important for industrial applications, where cost-effectiveness and green chemistry principles are paramount.

The physicochemical properties of N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide also merit discussion. Its logP value, solubility, and stability under various conditions are critical parameters for both pharmaceutical and agrochemical applications. Computational models, such as those based on quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into these properties, aiding in the rational design of derivatives with improved performance. This approach is increasingly being adopted in tandem with experimental studies to accelerate the discovery process.

In conclusion, N-cyclopropyl-N-(1-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide (CAS No. 2411252-91-8) represents a fascinating case study in the intersection of synthetic chemistry, drug discovery, and agrochemical innovation. Its unique structural features and potential applications align with several cutting-edge research trends, making it a compound of enduring interest. As the scientific community continues to explore its possibilities, this molecule may well find its place in the next generation of therapeutic and agricultural solutions.

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